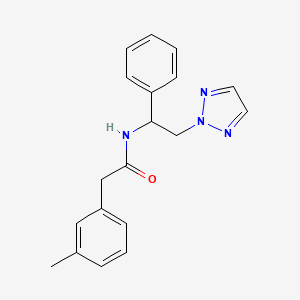

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-15-6-5-7-16(12-15)13-19(24)22-18(14-23-20-10-11-21-23)17-8-3-2-4-9-17/h2-12,18H,13-14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAYSGYVFQUXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Yields Across Synthetic Steps

Table 2: Spectral Data for Key Intermediates

Challenges and Alternative Approaches

- Regioselectivity in triazole formation : Unsubstituted triazoles may yield regioisomers. Using bulky directing groups or transition metal catalysts (e.g., CuI) could enhance selectivity.

- Byproduct formation during amidation : Excess acyl chloride leads to diacylated byproducts. Stepwise addition and low temperatures mitigate this.

- Solvent limitations : Ethanol’s low boiling point restricts high-temperature reactions. Switching to DMF or THF could improve kinetics but requires anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenol derivatives.

Reduction: The triazole ring can be reduced to form aminotriazoles.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Phenol derivatives

Reduction: Aminotriazoles

Substitution: Amides and amines

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics and antifungal agents.

Medicine: Triazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and viral infections. This compound could be explored for its therapeutic potential in these areas.

Industry: In the materials science field, triazole derivatives are used in the development of polymers, coatings, and other advanced materials due to their stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with various enzymes and receptors in biological systems, leading to its biological activities. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to its antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Acetamides

(a) N-Phenylacetamide Derivatives with 1,2,3-Triazole (e.g., 6a-m, 7a-m)

- Key Features : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), these compounds incorporate naphthalenyloxy or nitroaryl groups (e.g., 6b: 2-nitrophenyl; 6c: 3-nitrophenyl) .

- Spectral Data: IR spectra show C=O stretches at 1671–1682 cm⁻¹ and NH stretches at 3262–3302 cm⁻¹, consistent with the target compound's expected profile . Synthetic Method: Shared use of CuAAC (click chemistry) ensures high regioselectivity for 1,4-disubstituted triazoles, but solvent systems (e.g., t-BuOH-H₂O in 6a-m) may differ .

(b) 1,2,4-Triazole Analog (CAS 511291-76-2)

Heterocyclic Acetamides with Non-Triazole Cores

(a) Thiazole-Containing Acetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)

- Key Features : Replaces triazole with thiazole, a five-membered ring with sulfur and nitrogen .

- Crystal Packing: Thiazole derivatives exhibit intermolecular N–H⋯N bonds (R₂²(8) motif), forming 1D chains; triazoles may adopt different packing due to additional N-atom .

(b) Benzimidazole-Triazole Hybrids (e.g., 9a-e)

Physicochemical and Pharmacological Insights

Spectral and Crystallographic Data

| Property | Target Compound (Expected) | 6b (Nitro Derivative) | Thiazole Analog (9) |

|---|---|---|---|

| IR C=O Stretch | ~1675 cm⁻¹ | 1682 cm⁻¹ | 1670–1680 cm⁻¹ |

| ¹H NMR (NH) | δ 10.5–11.0 ppm | δ 10.79 ppm | δ 10.6–11.2 ppm |

| Crystal Packing | Likely π-π stacking | Not reported | N–H⋯N chains (R₂²(8)) |

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound incorporates a triazole moiety known for its diverse biological properties, including antimicrobial and anticancer activities.

Chemical Structure

The molecular formula of the compound is , featuring a triazole ring and an acetamide group. The presence of these functional groups is critical in determining its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal properties.

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Antimicrobial Activity

A study evaluated the compound's efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound inhibited cell growth effectively. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanism involved the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Studies

- Case Study on Antifungal Properties : A recent investigation focused on the antifungal efficacy against Candida albicans. The study found that treatment with this compound resulted in a significant reduction in fungal load in vitro, suggesting potential for therapeutic applications in treating fungal infections.

- Case Study on Cancer Cell Lines : Another research project assessed the effects of this compound on various cancer cell lines. The findings indicated that it not only inhibited proliferation but also led to morphological changes indicative of apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(m-tolyl)acetamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via multi-step reactions, including click chemistry (azide-alkyne cycloaddition) to form the triazole ring. Key steps include:

- Reactant preparation : Use of substituted acetamides and alkynes as intermediates (e.g., 2-azido-N-phenylacetamide derivatives) .

- Optimization : Adjusting temperature (room temperature to reflux), solvent systems (e.g., t-BuOH/H₂O mixtures), and catalysts (Cu(OAc)₂ for click chemistry) .

- Scale-up : Continuous flow chemistry improves efficiency and reduces costs in industrial settings .

- Validation : Reaction progress is monitored via TLC (hexane:ethyl acetate solvent systems), with purification by recrystallization (ethanol) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., δ 5.38 ppm for –NCH₂CO– groups) .

- IR spectroscopy : Peaks at ~1671 cm⁻¹ confirm C=O stretching in the acetamide moiety .

- HRMS : Validates molecular formula (e.g., [M + H]+ calculated for C₁₉H₂₀N₄O) .

Q. What biological activities have been preliminarily reported for this compound?

- Antimicrobial potential : Triazole derivatives often exhibit activity against bacterial/fungal targets via enzyme inhibition (e.g., lanosterol demethylase) .

- Mechanistic insights : Molecular docking predicts binding to active sites of microbial enzymes, with binding affinity scores guiding SAR studies .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved (e.g., in vitro vs. in vivo results)?

- Strategies :

- Dose-response profiling : Test multiple concentrations to identify non-linear effects or toxicity thresholds .

- Target validation : Use CRISPR/Cas9 knockouts or siRNA to confirm molecular targets .

- Metabolic stability assays : Assess hepatic microsome stability to rule out rapid degradation in vivo .

- Case study : Inconsistent MIC values against S. aureus may arise from efflux pump activity, addressed via efflux inhibitors like reserpine .

Q. What are the best practices for optimizing reaction yields when scaling synthesis?

- Key parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 25–60°C | Higher temps accelerate triazole formation but risk side reactions |

| Catalyst loading | 5–10 mol% Cu(OAc)₂ | Excess catalyst complicates purification |

| Solvent ratio | 3:1 t-BuOH/H₂O | Balances solubility and reaction rate . |

- Troubleshooting : Low yields may stem from azide decomposition; use freshly prepared azides and inert atmospheres .

Q. How does substituent variation (e.g., m-tolyl vs. thiophene) influence biological activity?

- SAR Insights :

- Hydrophobic groups (e.g., m-tolyl) enhance membrane permeability, while electron-withdrawing groups (e.g., nitro) improve target binding .

- Triazole isomerism : 2H-triazole derivatives (as in this compound) show higher metabolic stability than 1H-isomers .

- Experimental design : Synthesize analogs (e.g., replacing m-tolyl with pyridine) and compare IC₅₀ values in enzyme inhibition assays .

Q. What computational methods are recommended for studying this compound’s interactions with biological targets?

- Tools :

- Molecular docking (AutoDock Vina) : Predict binding modes to proteins (e.g., cytochrome P450) using PDB structures .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

- Validation : Cross-check computational predictions with SPR (surface plasmon resonance) for binding kinetics .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Root causes :

- Purity of reactants : Impure azides reduce cycloaddition efficiency .

- Workup differences : Ethyl acetate extraction vs. direct crystallization affects recovery .

- Resolution : Standardize protocols (e.g., HPLC purity >95% for starting materials) and report yields as isolated vs. theoretical .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.